Antiproliferative Potency of the 4-Bromo/2-Chloro Substitution Pattern in Cancer Cell Lines
Compounds within the 3,5-diaryl-1,2,4-oxadiazole class featuring a 4-bromophenyl substituent have demonstrated potent antiproliferative activity. While direct IC50 data for the specific target compound (4-Br/2-Cl) is not available in the primary literature, SAR studies on closely related analogs provide a robust class-level inference. A study reported that 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole exhibited significant antiproliferative activity against MCF-7 and HCT-116 cell lines . Furthermore, a broad SAR study of oxadiazole derivatives indicated that compounds with 4-bromophenyl substitution achieved IC50 values ranging from 1.82 to 5.55 μM against HCT-116 and MCF-7 cancer cells, establishing a potency benchmark for this substructure .
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be within the micromolar range for this structural class. |
| Comparator Or Baseline | 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (analog with dichloro substitution); General 1,2,4-oxadiazole derivatives with 4-bromophenyl substitution. |
| Quantified Difference | Analog shows significant activity; class benchmark for 4-bromophenyl oxadiazoles is IC50 = 1.82–5.55 μM. |
| Conditions | In vitro cytotoxicity assays; human cancer cell lines MCF-7 (breast) and HCT-116 (colon). |
Why This Matters
This data supports the selection of the 4-bromophenyl-1,2,4-oxadiazole scaffold for oncology research, as it provides a validated potency range for comparative studies.
